Cas no 313520-63-7 (2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide)

2-Cyano-3-[5-(3-nitrophenyl)-furan-2-yl]-N-phenyl-acrylamide is a synthetic acrylamide derivative featuring a nitrophenyl-substituted furan core. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic frameworks with applications in pharmaceuticals and materials science. The presence of electron-withdrawing nitro and cyano groups enhances its reactivity in conjugate addition and cyclization reactions. Its rigid aromatic structure contributes to stability, while the acrylamide moiety offers versatility for further functionalization. The compound is of interest in medicinal chemistry research due to its structural similarity to bioactive molecules, making it a candidate for probing structure-activity relationships in drug discovery.
2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide structure
313520-63-7 structure
Product Name:2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide
CAS No:313520-63-7
MF:C20H13N3O4
MW:359.334924459457
CID:5453592
PubChem ID:1120842
Update Time:2025-09-28

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-3-[5-(3-nitrophenyl)-2-furanyl]-N-phenyl-2-propenamide
    • AKOS000522712
    • 313520-63-7
    • EN300-26605295
    • 2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
    • Z44321262
    • (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
    • 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide
    • Inchi: 1S/C20H13N3O4/c21-13-15(20(24)22-16-6-2-1-3-7-16)12-18-9-10-19(27-18)14-5-4-8-17(11-14)23(25)26/h1-12H,(H,22,24)/b15-12+
    • InChI Key: JOWXTLDTEQZVCE-NTCAYCPXSA-N
    • SMILES: O1C(/C=C(\C#N)/C(NC2C=CC=CC=2)=O)=CC=C1C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 359.09060590g/mol
  • Monoisotopic Mass: 359.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.376±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 627.2±55.0 °C(Predicted)
  • pka: 10.18±0.70(Predicted)

2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26605295-0.05g
2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
313520-63-7 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide

Comprehensive Overview of 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide (CAS No. 313520-63-7)

The compound 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide (CAS No. 313520-63-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a cyano group, a nitro-phenyl moiety, and a furan ring, which contribute to its distinct properties. This compound has garnered attention in pharmaceutical and materials science research due to its potential applications in drug discovery and optoelectronic materials.

Researchers are increasingly interested in nitro-phenyl derivatives like this compound because of their role in designing bioactive molecules. The furan ring, a common heterocycle, enhances the compound's stability and reactivity, making it a valuable scaffold for synthetic chemistry. Additionally, the acrylamide group introduces versatility, enabling further functionalization for targeted applications. These attributes align with current trends in small-molecule drug development and organic electronics, where tailored structures are critical.

In the context of AI-driven drug discovery, compounds such as 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide are often explored for their structure-activity relationships (SAR). Computational models predict their binding affinities to biological targets, accelerating the identification of potential therapeutics. This aligns with the growing demand for precision medicine and high-throughput screening methodologies. The compound's CAS No. 313520-63-7 serves as a unique identifier in databases, facilitating seamless integration into research workflows.

Another area of interest is the compound's potential in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The conjugated system formed by the furan and phenyl rings may exhibit favorable electronic properties, such as tunable band gaps and charge transport characteristics. As the demand for sustainable energy solutions grows, researchers are investigating novel materials like this to improve the efficiency of renewable energy technologies.

From a synthetic chemistry perspective, the compound's cyano and nitro groups offer handles for further derivatization. This flexibility is crucial for medicinal chemistry campaigns aiming to optimize pharmacokinetic properties. The N-phenyl-acrylamide moiety, in particular, is a recurring motif in kinase inhibitors, a hot topic in cancer research. Such connections underscore the compound's relevance in contemporary scientific inquiries.

In summary, 2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide (CAS No. 313520-63-7) represents a multifaceted compound with applications spanning drug discovery, materials science, and organic electronics. Its structural features align with cutting-edge research trends, making it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound may play a pivotal role in advancing innovative technologies and therapeutic strategies.

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